molecular formula C10H10N2O2 B2637955 2-(quinoxalin-2-yloxy)ethan-1-ol CAS No. 151054-40-9

2-(quinoxalin-2-yloxy)ethan-1-ol

Cat. No.: B2637955
CAS No.: 151054-40-9
M. Wt: 190.202
InChI Key: QUNJZUJVAAKIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Quinoxaline derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-tb, antimalarial, antiviral, anti-hiv, and many other uses . This suggests that 2-(2-Quinoxalinyloxy)-1-ethanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that 2-(2-Quinoxalinyloxy)-1-ethanol may influence multiple biochemical pathways.

Pharmacokinetics

Quinoxaline is a low-melting solid (29–30 °c), soluble in water, and a weak base (pka = 056) , which may influence its bioavailability.

Result of Action

Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that 2-(2-Quinoxalinyloxy)-1-ethanol may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the application of certain herbicides, which include quinoxaline derivatives, has been shown to influence the activities of phosphate-solubilizing microorganisms in soil . This suggests that environmental factors may play a role in the action of 2-(2-Quinoxalinyloxy)-1-ethanol.

Biochemical Analysis

Biochemical Properties

It is known that quinoxaline derivatives can interact with various enzymes and proteins . The nature of these interactions could be influenced by the specific structural features of 2-(2-Quinoxalinyloxy)-1-ethanol.

Cellular Effects

Some quinoxaline derivatives have been found to exhibit selective cytotoxicity for certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that quinoxaline derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 2-(quinoxalin-2-yloxy)ethan-1-ol involves several synthetic routes. One common method is the reaction of quinoxaline with ethylene glycol in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired product. Industrial production methods often focus on optimizing the reaction conditions to maximize yield and minimize by-products .

Properties

IUPAC Name

2-quinoxalin-2-yloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-5-6-14-10-7-11-8-3-1-2-4-9(8)12-10/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJZUJVAAKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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